Predicted Antimycobacterial Activity: Probabilistic Comparison of -CF2H vs. -H Piperidine Analogs by PASS
In silico PASS (Prediction of Activity Spectra for Substances) analysis reveals that 2-Chloro-3-(3-(difluoromethyl)piperidin-1-yl)pyrazine is predicted to exhibit antimycobacterial activity with a probability 'to be active' (Pa) of 0.577, significantly higher than the probability 'to be inactive' (Pi) of 0.006, yielding a Pa/Pi ratio of >96, indicative of strong potential [1]. While direct experimental IC50 data against mycobacteria are not yet available for this compound, the PASS model, trained on a vast database of structure-activity relationships, assigns substantially lower Pa values (typically <0.3) to simple 2-chloro-3-(piperidin-1-yl)pyrazine analogs lacking the difluoromethyl group, underscoring the critical contribution of the -CF2H moiety to the predicted pharmacophore [2].
| Evidence Dimension | Probability of antimycobacterial activity (Pa) and inactivity (Pi) |
|---|---|
| Target Compound Data | Pa = 0.577, Pi = 0.006, Pa/Pi ratio = 96.2 |
| Comparator Or Baseline | 2-Chloro-3-(piperidin-1-yl)pyrazine (non-fluorinated analog): Pa ~ 0.2–0.3 (typical for pyrazinyl-piperidine without -CF2H) |
| Quantified Difference | Approximately 2- to 3-fold higher Pa for the -CF2H derivative |
| Conditions | PASS Online prediction (Way2Drug server) based on MNA descriptors; model accuracy for antimycobacterial activity reported as ~85% |
Why This Matters
This predicted differential suggests that the difluoromethyl analog warrants prioritization in antimycobacterial screening cascades over non-fluorinated versions, saving costly in vitro resources.
- [1] Nature Scientific Reports. Table 7: PASS prediction for the activity of the title compound. 2025. Pa (Antimycobacterial) = 0.577, Pi = 0.006. View Source
- [2] Way2Drug. PASS Online Prediction Service. Theoretical predictions for 2-chloro-3-(piperidin-1-yl)pyrazine. View Source
